Home > Products > Screening Compounds P14088 > 2-Deoxy-2-fluoro-D-glucose
2-Deoxy-2-fluoro-D-glucose - 62182-10-9

2-Deoxy-2-fluoro-D-glucose

Catalog Number: EVT-7938735
CAS Number: 62182-10-9
Molecular Formula: C6H11FO5
Molecular Weight: 182.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-deoxy-2-fluoro-alpha-D-glucose is a 2-deoxy-2-fluoro-D-glucopyranose. It derives from a hydride of an alpha-D-glucose.
Overview

2-Deoxy-2-fluoro-D-glucose is a synthetic glucose analogue that has gained prominence in biomedical research, particularly in the field of molecular imaging. It is commonly used as a radiotracer in positron emission tomography (PET) scans, allowing for the visualization of metabolic processes in vivo. This compound is structurally similar to glucose, with the substitution of a fluorine atom at the second carbon position, which significantly alters its metabolic fate and allows for its detection in biological systems.

Source

The primary source of 2-deoxy-2-fluoro-D-glucose is through chemical synthesis methods involving various fluorinating agents and glucose derivatives. The compound can also be produced using isotopically labeled fluorine-18 for imaging applications.

Classification

2-Deoxy-2-fluoro-D-glucose is classified as a carbohydrate derivative and a radiopharmaceutical. Its role as a glucose analogue makes it particularly relevant in studies involving glucose metabolism and cellular uptake mechanisms.

Synthesis Analysis

Methods

The synthesis of 2-deoxy-2-fluoro-D-glucose can be achieved through several methods, primarily involving electrophilic fluorination techniques. The most notable methods include:

  1. Electrophilic Fluorination: This method involves the reaction of D-glucal with molecular fluorine or fluorinating agents such as acetyl hypofluorite. The reaction conditions typically require mild temperatures and specific solvents to ensure high yields and selectivity .
  2. Use of Glycals: The synthesis can also be performed using glycals, which react with fluorine sources to yield the desired product. The process often results in a mixture of isomers, necessitating purification steps such as chromatography .
  3. Automated Synthesis: Recent advancements have led to automated synthesis protocols that enhance yield and reduce synthesis time, employing tetrabutylammonium fluoride as a reagent .

Technical Details

The typical reaction involves the following steps:

  • Preparation of the fluorinating agent (e.g., acetyl hypofluorite).
  • Reaction with tri-O-acetyl-D-glucal.
  • Hydrolysis to remove acetyl groups, yielding 2-deoxy-2-fluoro-D-glucose.
Molecular Structure Analysis

Structure

The molecular formula for 2-deoxy-2-fluoro-D-glucose is C6_6H11_{11}O5_5F. The compound features:

  • A six-membered pyranose ring structure.
  • A hydroxymethyl group at C-1.
  • A hydroxyl group at C-4.
  • A fluorine atom substituted at C-2.

Data

Key structural data includes:

  • Molecular weight: 176.16 g/mol.
  • Melting point: Approximately 150 °C (decomposes).
  • Solubility: Soluble in water and polar organic solvents.
Chemical Reactions Analysis

Reactions

2-Deoxy-2-fluoro-D-glucose participates in various chemical reactions that are crucial for its application in PET imaging:

  1. Phosphorylation: Once inside cells, it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose-6-phosphate, which cannot be metabolized further due to the presence of the fluorine atom .
  2. Metabolic Trapping: This phosphorylation effectively traps the compound within cells, allowing for imaging of metabolic activity.

Technical Details

The reaction mechanism involves:

  • Uptake via glucose transporters.
  • Phosphorylation by hexokinase.

This process enhances the retention of the compound in tissues with high metabolic rates, such as tumors.

Mechanism of Action

Process

The mechanism by which 2-deoxy-2-fluoro-D-glucose operates involves several steps:

  1. Cellular Uptake: The compound enters cells through glucose transporters due to its structural similarity to glucose.
  2. Phosphorylation: Hexokinase phosphorylates it to form 2-deoxy-2-fluoro-D-glucose-6-phosphate, which accumulates within cells since it cannot be further metabolized.
  3. Imaging: The accumulation of radioactively labeled 2-deoxy-2-fluoro-D-glucose allows for visualization using PET scans, highlighting areas of increased glucose metabolism typical in cancerous tissues .

Data

Studies have shown that tumor cells exhibit significantly higher uptake rates compared to normal cells due to their elevated glycolytic activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Odor: Odorless.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to moisture and heat.
  • Reactivity: Reacts with strong acids and bases; undergoes hydrolysis under acidic conditions.

Relevant Data or Analyses

The compound's stability and reactivity are critical for its handling during synthesis and storage, ensuring that it maintains its efficacy as a radiotracer.

Applications

Scientific Uses

  1. Medical Imaging: Primarily used in positron emission tomography to diagnose various conditions, including cancer, cardiovascular diseases, and neurological disorders.
  2. Research Tool: Utilized in studies investigating glucose metabolism, tumor biology, and cellular energy pathways.
  3. Therapeutic Monitoring: Assists in evaluating treatment responses in oncology by measuring changes in metabolic activity over time .
Historical Evolution of FDG as a Radiopharmaceutical

Early Synthesis Techniques and Key Discoveries

The foundational chemistry of 2-deoxy-2-fluoro-D-glucose began with Czechoslovakian chemists Josef Pacák, Zdeněk Točík, and Miloslav Černý, who achieved the first chemical synthesis of non-radioactive FDG in 1969. Their method employed a four-step sequence starting from 1,6-anhydro-4-O-benzyl-2-O-(p-tolylsulfonyl)-β-D-glucopyranose, establishing the structural basis for future radiolabeling [3] [8]. This breakthrough demonstrated the feasibility of substituting glucose’s C-2 hydroxyl group with fluorine—a critical prerequisite for radiopharmaceutical development.

The transition to a radioactive tracer occurred in 1976–1978 when Brookhaven National Laboratory researchers Tatsuo Ido and Alfred P. Wolf synthesized fluorine-18-labeled FDG using electrophilic fluorination. Their approach reacted 3,4,6-tri-O-acetyl-D-glucal with [¹⁸F]F₂ gas, followed by acidic hydrolysis. This yielded a mixture of 2-[¹⁸F]FDG and its epimer 2-[¹⁸F]fluoro-2-deoxy-D-mannose (2:1 ratio), necessitating complex purification [1] [4] [5]. Despite limitations (low radiochemical yield ~15% and epimer contamination), this method enabled the first human PET brain imaging studies in 1976, revealing FDG’s potential for mapping cerebral glucose metabolism [1] [4].

Table 1: Key Early FDG Synthesis Milestones

YearResearchersContributionMethod
1969Pacák, Točík, ČernýFirst chemical synthesis of non-radioactive FDGOrganic substitution chemistry
1978Ido, Wolf et al.First radiosynthesis of 2-[¹⁸F]FDGElectrophilic fluorination of glucal
1982Shiue, Wolf, FowlerImproved electrophilic synthesis using acetyl [¹⁸F]hypofluoriteAcetyl hypofluorite route

Development of Nucleophilic Fluorination Methodologies

Electrophilic methods faced inherent limitations: dependence on carrier-added [¹⁸F]F₂ (reducing specific activity), low yields, and epimer formation. The 1980s witnessed a paradigm shift toward nucleophilic fluorination, exploiting no-carrier-added [¹⁸F]fluoride produced via proton bombardment of ¹⁸O-enriched water. This required innovative chemistry to enhance fluoride’s reactivity in non-aqueous solvents [1] [5].

A landmark advancement came in 1986 with Hamacher, Coenen, and Stöcklin’s aminopolyether-supported method. They used Kryptofix 2.2.2 (4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane) to complex potassium ions, generating "naked" [¹⁸F]fluoride with superior nucleophilicity. This fluoride displaced triflate from 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), followed by acidic or basic hydrolysis to remove acetyl groups. This approach achieved radiochemical yields >50% and high stereoselectivity (>95% glucose isomer) [1] [4]. The methodology became the industrial standard due to:

  • Compatibility with automation (enabling GMP-compliant synthesis modules) [2]
  • High specific activity (>100 GBq/μmol) essential for receptor imaging [6]
  • Scalability for multi-dose production [4]

Later refinements included solid-phase extraction (replacing distillation) and optimized hydrolysis conditions, further streamlining production for clinical use [1] [6].

Table 2: Evolution of Nucleophilic FDG Production Methods

MethodReagent SystemAdvantagesLimitations
Early anion exchange (Levy, 1982)Anhydrous [¹⁸F]F⁻ on resinAvoided [¹⁸F]F₂ gasLow yields (~20%)
Cryptate-mediated (Hamacher, 1986)K[¹⁸F]F/Kryptofix 2.2.2High yield (>50%), excellent stereoselectivityRequires toxicology for Kryptofix
Solid-phase (Toorongian, 1990)Quaternary aminopyridinium resinSimplified purificationSlightly lower yields

FDA Approval and Transition to Clinical Ubiquity

FDG’s path to clinical ubiquity required overcoming regulatory and logistical hurdles. While pioneering PET centers utilized in-house produced FDG throughout the 1980s, widespread adoption depended on:

  • Regulatory standardization: The U.S. FDA approved FDG under the Radioactive Drug Research Committee (RDRC) program in the 1980s for research. Full approval for oncologic applications came in the mid-1990s, facilitated by the establishment of Current Good Manufacturing Practice (cGMP) guidelines for radiopharmaceuticals. This ensured batch consistency, sterility, and apyrogenicity [1].
  • Supply chain solutions: FDG’s 109.8-minute half-life necessitated local/regional production. The development of automated synthesis modules (e.g., Siemens Eckert & Ziegler modules) and reliable ¹⁸O-enriched water supply chains enabled decentralized manufacturing. A critical test occurred during the 1990–1991 global ¹⁸O shortage (caused by Gulf War disruptions and Los Alamos facility closure), which spurred investment in robust production infrastructure [4].
  • Clinical validation: Landmark studies in the 1980s-2000s confirmed FDG-PET’s superiority over conventional imaging in oncology (staging lymphoma, lung cancer, metastatic colorectal cancer) and neurology (epilepsy focus localization). This generated overwhelming clinical demand, reflected in over 45,000 scientific citations for FDG [4] [8].

Properties

CAS Number

62182-10-9

Product Name

2-Deoxy-2-fluoro-D-glucose

IUPAC Name

(2S,3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol

Molecular Formula

C6H11FO5

Molecular Weight

182.15 g/mol

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1

InChI Key

ZCXUVYAZINUVJD-UKFBFLRUSA-N

SMILES

C(C(C(C(C(C=O)F)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)F)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.